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Compound of Interest

Compound Name: EML 425

Cat. No.: B15570491 Get Quote

EML 425, a reversible and non-competitive inhibitor of the histone acetyltransferases (HATs)

p300 and CREB-binding protein (CBP), presents a distinct selectivity profile when compared to

other epigenetic drugs targeting the same enzymes. This guide provides a comprehensive

comparison of EML 425 with other notable p300/CBP inhibitors, supported by available

experimental data and detailed methodologies, to assist researchers, scientists, and drug

development professionals in their evaluation of these compounds.

EML 425 inhibits p300 and CBP with IC50 values of 1.1 µM and 2.9 µM, respectively. Its non-

competitive mechanism of action distinguishes it from many existing HAT inhibitors. To provide

a clear perspective on its specificity, this guide contrasts EML 425 with other well-characterized

p300/CBP inhibitors: A-485, SGC-CBP30, and CCS1477.

Comparative Selectivity Profiles
The following tables summarize the quantitative data on the selectivity of EML 425 and its

comparators against their primary targets and a range of off-targets.
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Compound Target IC50 / Kd
Selectivity

Notes
Reference

EML 425 p300 1.1 µM

Non-competitive

inhibitor. Limited

publicly available

broad selectivity

panel data.

CBP 2.9 µM

A-485 p300 9.8 nM

Potent catalytic

inhibitor,

competitive with

acetyl-CoA.

Selective over

other HATs and

bromodomains.

CBP 2.6 nM

SGC-CBP30
p300

(bromodomain)
38 nM (IC50)

Potent

bromodomain

inhibitor. Shows

off-target activity

against BRD2,

BRD3, and

BRD4.

CBP

(bromodomain)
21 nM (IC50)

CCS1477
p300

(bromodomain)
1.3 nM (Kd)

Potent

bromodomain

inhibitor. High

selectivity over

BRD4. No

significant

activity in a

kinome scan.
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CBP

(bromodomain)
1.7 nM (Kd)

Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the methodologies used to characterize these inhibitors,

the following diagrams illustrate a key signaling pathway involving p300/CBP and a general

workflow for assessing inhibitor selectivity.
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Caption: Simplified signaling pathway illustrating the role of p300/CBP in gene expression and

the point of intervention for inhibitors.
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Caption: General experimental workflow for assessing the selectivity profile of epigenetic drug

candidates.
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Experimental Protocols
A critical aspect of comparing drug candidates is understanding the methodologies used to

generate the data. Below are detailed protocols for key experiments cited in the evaluation of

p300/CBP inhibitors.

Radiometric Histone Acetyltransferase (HAT) Assay
This biochemical assay is a standard method for determining the enzymatic activity of HATs

and the potency of their inhibitors.

Objective: To quantify the transfer of a radiolabeled acetyl group from [3H]-acetyl-CoA to a

histone substrate, thereby measuring the inhibitory effect of a compound on p300/CBP HAT

activity.

Materials:

Recombinant p300 or CBP enzyme

Histone H3 or H4 peptide substrate

[3H]-acetyl-CoA

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

Test compounds (e.g., EML 425, A-485) dissolved in DMSO

Phosphocellulose filter paper

Scintillation fluid and counter

Procedure:

Reaction Setup: Prepare a reaction mixture containing the assay buffer, recombinant

p300/CBP enzyme, and histone peptide substrate in a microplate.

Compound Addition: Add serial dilutions of the test compound or DMSO (vehicle control) to

the wells.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b15570491?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Initiation: Start the reaction by adding [3H]-acetyl-CoA.

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

Termination and Capture: Stop the reaction and spot the reaction mixture onto

phosphocellulose filter paper. The positively charged paper binds the negatively charged

acetylated histone peptide.

Washing: Wash the filter paper to remove unincorporated [3H]-acetyl-CoA.

Quantification: Measure the radioactivity on the filter paper using a scintillation counter.

Data Analysis: Calculate the percentage of inhibition for each compound concentration

relative to the vehicle control and determine the IC50 value by fitting the data to a dose-

response curve.

NanoBRET™ Target Engagement Assay
This cell-based assay measures the binding of a compound to a specific protein target within

intact cells, providing a more physiologically relevant assessment of target engagement.

Objective: To quantify the apparent affinity of a test compound for p300 or CBP in living cells by

competitive displacement of a fluorescent tracer.

Materials:

HEK293 cells

Plasmid encoding NanoLuc®-p300 or NanoLuc®-CBP fusion protein

Transfection reagent (e.g., FuGENE® HD)

Opti-MEM® I Reduced Serum Medium

NanoBRET™ fluorescent tracer specific for the target

Test compounds dissolved in DMSO

Nano-Glo® Substrate
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Plate reader capable of measuring luminescence and BRET signals

Procedure:

Cell Transfection: Transfect HEK293 cells with the NanoLuc®-fusion protein plasmid and

seed them into a multi-well plate.

Compound and Tracer Addition: After 24 hours, add the test compound at various

concentrations, followed by the specific NanoBRET™ tracer to the cells.

Equilibration: Incubate the plate to allow the compound and tracer to reach binding

equilibrium with the target protein.

Substrate Addition: Add the Nano-Glo® Substrate to measure NanoLuc® luminescence.

Signal Detection: Measure both the donor (NanoLuc®) and acceptor (tracer) emission

signals using a BRET-capable plate reader.

Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in

the BRET ratio indicates displacement of the tracer by the test compound. Determine the

IC50 value from the dose-response curve.

Conclusion
EML 425 is a valuable tool for studying the biological roles of p300 and CBP, particularly due to

its non-competitive mode of inhibition. While it shows micromolar potency for its primary

targets, a comprehensive understanding of its broader selectivity profile requires further

investigation through extensive screening against a wide range of epigenetic and non-

epigenetic targets. In contrast, compounds like A-485 and CCS1477 have been more

extensively characterized for their high potency and selectivity, albeit through different

mechanisms of action (catalytic vs. bromodomain inhibition). The choice of inhibitor will

therefore depend on the specific research question, with EML 425 offering a unique

mechanistic profile for probing p300/CBP function. The provided experimental protocols offer a

foundation for researchers to conduct their own comparative studies and further elucidate the

nuanced selectivity profiles of these important epigenetic modulators.
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To cite this document: BenchChem. [EML 425: A Comparative Analysis of its Selectivity
Profile Against Other Epigenetic Drugs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15570491#eml-425-s-selectivity-profile-compared-to-
other-epigenetic-drugs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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